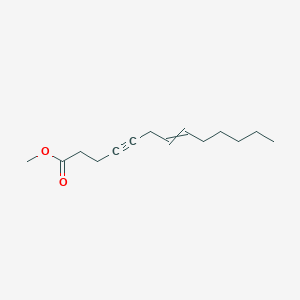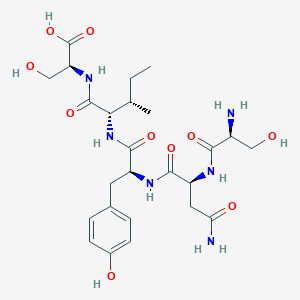
2-Hydroxy-6-(8-oxooctyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-(8-oxooctyl)benzoic acid is a chemical compound with the molecular formula C15H20O4 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the second position and an 8-oxooctyl group at the sixth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(8-oxooctyl)benzoic acid typically involves the introduction of the 8-oxooctyl group onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with an 8-oxooctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-6-(8-oxooctyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 8-oxooctyl chain can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2-keto-6-(8-oxooctyl)benzoic acid.
Reduction: Formation of 2-hydroxy-6-(8-hydroxyoctyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-6-(8-oxooctyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetic products due to its skin-conditioning properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-(8-oxooctyl)benzoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the 8-oxooctyl chain can interact with hydrophobic regions of proteins and cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-octanoylbenzoic acid: Similar structure but with a different position of the octanoyl group.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the 8-oxooctyl group but shares the hydroxybenzoic acid core.
6-Hydroxy-2-(8-oxooctyl)benzoic acid: Isomer with the hydroxy and oxooctyl groups at different positions.
Uniqueness: 2-Hydroxy-6-(8-oxooctyl)benzoic acid is unique due to the specific positioning of the hydroxy and 8-oxooctyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
468081-25-6 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-hydroxy-6-(8-oxooctyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c16-11-6-4-2-1-3-5-8-12-9-7-10-13(17)14(12)15(18)19/h7,9-11,17H,1-6,8H2,(H,18,19) |
Clé InChI |
HFSHHMTXTVRIBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=O)O)CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


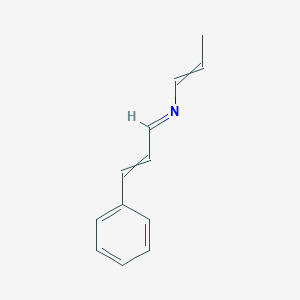
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)


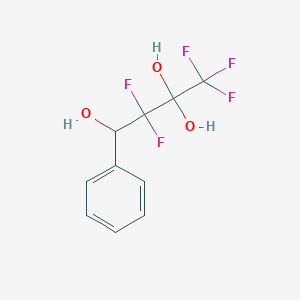
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
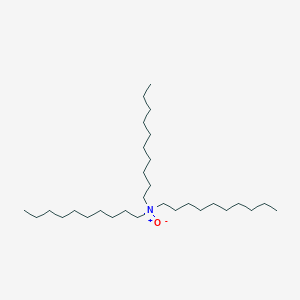
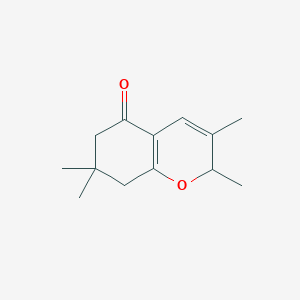
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
